![molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7](/img/structure/B13087709.png)
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,6-difluorobicyclo[310]hexane-6-carboxylate is a chemical compound with the molecular formula C9H12F2O2 It is characterized by the presence of a bicyclic structure with two fluorine atoms and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials and chemical products with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate: Similar in structure but with different fluorine atom positions.
6,6-Difluorobicyclo[3.1.0]hexane: Lacks the ethyl ester group but shares the bicyclic and fluorine-containing structure.
Uniqueness
Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is unique due to the specific positioning of its fluorine atoms and the presence of the ethyl ester group.
Propriétés
Numéro CAS |
1823901-96-7 |
|---|---|
Formule moléculaire |
C9H12F2O2 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3 |
Clé InChI |
RRGPPWRCLDBGBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(C2C1CC(C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


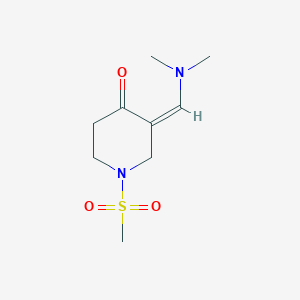
![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)

![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

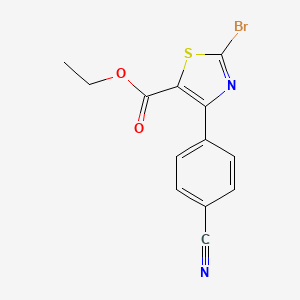
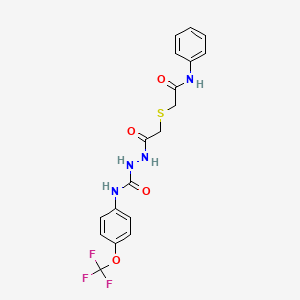
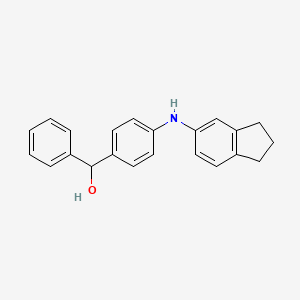
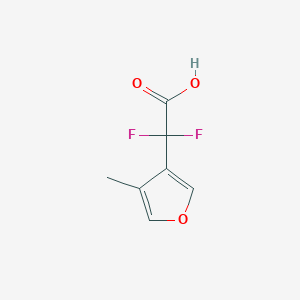

![tert-Butyl 5-(bromomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087713.png)


